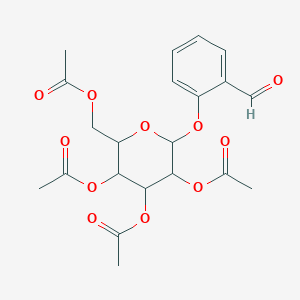
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol is an organic compound with the molecular formula C13H20BrNO3. This compound is characterized by the presence of a bromine atom, two methoxy groups, and an amino alcohol moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol typically involves the reaction of 2-bromo-4,5-dimethoxybenzyl bromide with butan-1-ol in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Ammonia or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated alcohols.
Substitution: Formation of substituted amino alcohols.
Aplicaciones Científicas De Investigación
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 2-Bromo-4,5-dimethoxybenzylamine
Uniqueness
2-((2-Bromo-4,5-dimethoxybenzyl)amino)butan-1-ol is unique due to its combination of a bromine atom, methoxy groups, and an amino alcohol moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H20BrNO3 |
|---|---|
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
2-[(2-bromo-4,5-dimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H20BrNO3/c1-4-10(8-16)15-7-9-5-12(17-2)13(18-3)6-11(9)14/h5-6,10,15-16H,4,7-8H2,1-3H3 |
Clave InChI |
JXQZXYWUDANUAP-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC1=CC(=C(C=C1Br)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)



![(2S,2'S,4R,4'R)-4,4'-(Butane-1,4-diylbis(oxy))bis(N-(5-(3-(benzo[d]thiazol-2-yl)azetidine-1-carbonyl)thiophen-2-yl)pyrrolidine-2-carboxamide)](/img/structure/B14916494.png)

![Imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B14916500.png)
![7-Iodo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14916507.png)
![2-[3-[3-(dimethylamino)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14916514.png)




